molecular formula C23H19ClN2O2S B3012398 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291859-05-6

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B3012398
CAS No.: 1291859-05-6
M. Wt: 422.93
InChI Key: PSAICOBENQGOPG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a distinct substitution pattern. Its structure features:

  • Thiophene core: A five-membered aromatic sulfur ring.
  • Position 2: Carboxamide group (-CONH-) linked to a 4-ethoxyphenyl substituent.
  • Position 3: 1H-pyrrol-1-yl group, introducing nitrogen-based aromaticity.
  • Position 4: 4-Chlorophenyl group, providing electron-withdrawing effects.

The 4-ethoxy group on the phenyl ring enhances lipophilicity compared to methoxy analogs, while the chloro substituent may improve metabolic stability .

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-2-28-19-11-9-18(10-12-19)25-23(27)22-21(26-13-3-4-14-26)20(15-29-22)16-5-7-17(24)8-6-16/h3-15H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAICOBENQGOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced via a condensation reaction with a suitable amine and aldehyde or ketone.

    Substitution Reactions: The phenyl groups with chlorine and ethoxy substituents are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiol derivatives.

    Substitution Products: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below summarizes structural differences and molecular properties of the target compound and its analogs:

Compound Name & ID R<sup>4</sup> (Thiophene Position 4) R<sup>3</sup> (Thiophene Position 3) N-Substituent (Carboxamide) Molecular Formula Molecular Weight (g/mol) Source
Target Compound 4-Chlorophenyl 1H-Pyrrol-1-yl 4-Ethoxyphenyl C23H19ClN2O2S 422.5* Derived from evidence
F423-0678 4-Methoxyphenyl 1H-Pyrrol-1-yl 3-Fluorophenyl C22H18FN3O2S ~407.1* ChemDiv Screening
4-(4-Methylphenyl)-N-Propyl-3-(1H-Pyrrol-1-yl)Thiophene-2-Carboxamide 4-Methylphenyl 1H-Pyrrol-1-yl Propyl C19H21N3OS 339.4 EOS Med Chem
F423-0480 4-Chlorophenyl 1H-Pyrrol-1-yl 2,3-Dihydro-1,4-Benzodioxin-6-yl C23H17ClN2O3S 436.9 Screening Report
F423-0548 4-Chlorophenyl 1H-Pyrrol-1-yl 2-Phenylethyl C23H19ClN2OS 406.9 Screening Report
A926801 N/A 1H-Pyrrol-1-yl (4-Chlorophenyl)Carbamoylamino C16H12ClN3O2S 353.8 Patent Report

*Calculated values based on structural analysis.

Key Observations

Substituent Effects on Lipophilicity: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to 4-methoxyphenyl (F423-0678) due to the longer alkyl chain. This may enhance membrane permeability but reduce aqueous solubility . N-Propyl () and 2-Phenylethyl (F423-0548) substituents introduce non-polar moieties, favoring hydrophobic interactions in biological systems .

Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl in the target compound and F423-0480) stabilize the aromatic system and may enhance binding to electrophilic pockets in proteins.

Molecular Weight and Drug-Likeness :

  • All compounds fall within the drug-like molecular weight range (<500 g/mol). The benzodioxinyl group in F423-0480 increases molecular weight (436.9 g/mol) but adds oxygen atoms, improving solubility .

Functional Group Diversity: The urea-like carbamoylamino group in A926801 introduces hydrogen-bonding capability, which could improve target affinity but may affect metabolic stability .

Biological Activity

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by a thiophene ring, a pyrrole ring, and substituted phenyl groups, positions it as a candidate for various biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide, with the molecular formula C23H20ClN2O2SC_{23}H_{20}ClN_{2}O_{2}S. Its molecular weight is approximately 432.93 g/mol. The presence of chlorine and ethoxy groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : The compound can interact with various receptors, influencing signal transduction pathways critical for cellular responses.
  • Gene Expression Regulation : It may modulate the expression of genes involved in cell cycle regulation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Antitumor Activity

In vitro studies have demonstrated that this compound has potent antitumor effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
MCF-70.45Induction of apoptosis
A5490.39Cell cycle arrest
NCI-H4600.35Inhibition of proliferation

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells .

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This effect is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to controls, with an IC50 value indicating potent cytotoxicity. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
  • A549 Lung Cancer Model : In another study involving A549 lung cancer cells, the compound not only inhibited cell growth but also induced cell cycle arrest at the G2/M phase, leading to enhanced apoptosis rates .

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